(3,4-Bis(trifluoromethylthio)phenyl)hydrazine
Description
(3,4-Bis(trifluoromethylthio)phenyl)hydrazine is a specialized hydrazine derivative featuring two trifluoromethylthio (-SCF₃) groups at the 3- and 4-positions of the phenyl ring. This compound is of significant interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the -SCF₃ substituents. These groups are highly electron-withdrawing and lipophilic, which can enhance metabolic stability and binding affinity in biological systems .
Properties
Molecular Formula |
C8H6F6N2S2 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
[3,4-bis(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S2/c9-7(10,11)17-5-2-1-4(16-15)3-6(5)18-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
SJZORPHOADTFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Bis(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3,4-dichlorophenylhydrazine with trifluoromethanesulfenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is maintained at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (3,4-Bis(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
(3,4-Bis(trifluoromethylthio)phenyl)hydrazine finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,4-Bis(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Electron-withdrawing effects : The -SCF₃ groups in the target compound are stronger electron-withdrawing groups compared to -CF₃ or -OCH₃, which may reduce electron density on the phenyl ring and alter reactivity in cyclization or condensation reactions .
- Steric hindrance : The 3,4-substitution pattern creates steric bulk, which may limit rotational freedom and affect binding to enzyme active sites compared to less hindered analogs like phenyl hydrazine .
Anticonvulsant Activity:
- Analogs like 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole (4m) exhibit potent anticonvulsant activity (ED₅₀ = 25 mg/kg in mice) due to aromatic substituents and alkylation on the hydrazine moiety . The target compound’s -SCF₃ groups may enhance activity by improving CNS penetration, but this requires empirical validation.
Antioxidant Activity:
- Phenyl hydrazine derivatives with hydrazine linkages (e.g., RU3a3) show IC₅₀ values of 0.6561±0.10 μM in radical scavenging assays . The -SCF₃ groups in the target compound may reduce antioxidant efficacy due to decreased electron-donating capacity but could improve stability against oxidative degradation.
Physicochemical Properties
| Property | Target Compound | (3,5-Bis(CF₃)phenyl)hydrazine HCl | Phenyl Hydrazine |
|---|---|---|---|
| Melting Point | Not reported | >250°C (decomposes) | 19°C |
| Solubility | Low in water, high in DMSO | Low in polar solvents | Moderate in water |
| Stability | Air-sensitive (dihydrochloride salt) | Stable as salt | Light-sensitive |
Biological Activity
(3,4-Bis(trifluoromethylthio)phenyl)hydrazine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its biological activity is largely attributed to the presence of trifluoromethylthio groups, which can influence its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C10H8F6N2S2. The trifluoromethylthio groups enhance lipophilicity and can modulate the compound's reactivity and binding affinity to biological macromolecules.
The mechanism of action for this compound involves:
- Interaction with Enzymes and Receptors : The trifluoromethylthio groups contribute to the compound's ability to bind effectively to hydrophobic pockets within enzymes and receptors, potentially modulating their activity.
- Formation of Covalent Bonds : The hydrazine moiety allows for the formation of covalent bonds with target molecules, leading to inhibition or modulation of their functions.
- Pathways Affected : This compound may influence pathways such as oxidative stress response, apoptosis, and various signal transduction pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds targeting the NF-κB signaling pathway have shown promise as potential anticancer agents. The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antifungal Activity
Research has demonstrated that derivatives of hydrazines with trifluoromethyl groups possess antifungal properties. For example, certain synthesized compounds showed effective inhibition against fungi like Candida albicans and Candida parapsilosis with MIC values comparable to standard antifungal agents .
Case Studies
- Inhibition of NF-κB Pathway : A study identified a derivative similar to this compound that effectively inhibited the NF-κB pathway at nanomolar concentrations. However, it was inactive in human IKKβ enzyme assays, suggesting a complex interaction profile that warrants further investigation .
- Antifungal Efficacy : In vitro testing revealed that specific derivatives demonstrated antifungal activity against Fusarium oxysporum and Gibberella zeae, indicating the potential for these compounds in agricultural applications as fungicides .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
